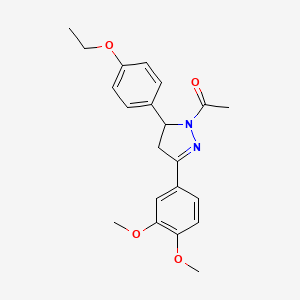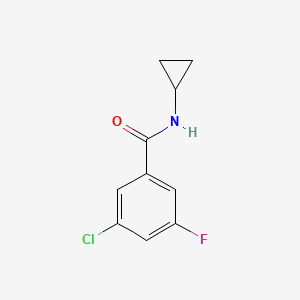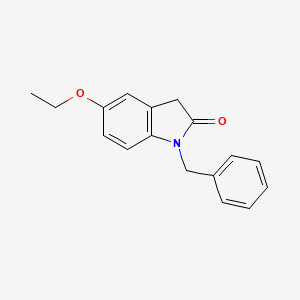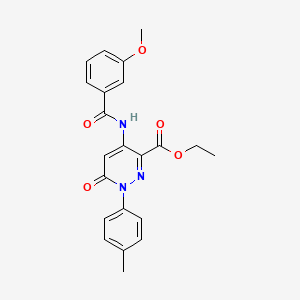
1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H24N2O4 and its molecular weight is 368.433. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Mechanisms and Potential Applications
Chemical Reactions and Mechanisms
Research on similar compounds has investigated their chemical reactions, particularly focusing on mechanisms like acidolysis in lignin model compounds. For instance, the study of dimeric non-phenolic β-O-4-type lignin model compounds in aqueous systems reveals intricate mechanisms involving hydride transfer and benzyl-cation-type intermediates, suggesting the significance of specific functional groups in chemical reactions (Yokoyama, 2015).
Antioxidant Properties
Chromones and their derivatives, which share structural similarities, are known for their antioxidant properties. These compounds neutralize active oxygen and halt free radical processes, potentially inhibiting cell impairment and leading to various diseases. This indicates the role of specific functional groups in imparting radical scavenging activity, highlighting the potential health benefits of structurally related compounds (Yadav et al., 2014).
Applications in Organic Electronics
Research into compounds like poly(3,4-ethylenedioxythiophene) suggests potential applications in organic thermoelectric materials. Treatment methods developed to enhance the thermoelectric performance of such materials indicate the feasibility of using structurally similar compounds in developing efficient organic thermoelectric devices (Zhu et al., 2017).
Bioactive Heterocyclic Compounds
Studies on hydroxycoumarins, including 3-hydroxycoumarin, emphasize their significance due to chemical, photochemical, and biological properties. This research underscores the potential of coumarin-based compounds in pharmaceuticals, perfumery, and agrochemical industries, suggesting a broad spectrum of applications for compounds with similar structures (Yoda, 2020).
Propriétés
IUPAC Name |
1-[5-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-5-27-17-9-6-15(7-10-17)19-13-18(22-23(19)14(2)24)16-8-11-20(25-3)21(12-16)26-4/h6-12,19H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHZDDMILKGADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(thiophen-2-ylmethyl)-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2465413.png)

![6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2465415.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2465421.png)
![2,2,2-trifluoro-N-[6-(trifluoromethyl)piperidin-3-yl]acetamide](/img/structure/B2465422.png)
![1-(2-methylphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2465424.png)

![[4-(Morpholin-4-yl)oxan-4-yl]methanamine](/img/structure/B2465431.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2465433.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-tert-butyl-2,3-dihydropyridazin-3-one](/img/structure/B2465434.png)
